

# solubility of (4-methyl-1H-benzimidazol-2-yl)methanol in organic solvents

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## Compound of Interest

**Compound Name:** (4-methyl-1H-benzimidazol-2-yl)methanol

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An In-depth Technical Guide to the Solubility of **(4-methyl-1H-benzimidazol-2-yl)methanol** in Organic Solvents

## Authored by: A Senior Application Scientist Abstract

**(4-methyl-1H-benzimidazol-2-yl)methanol** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its solubility in various organic solvents, which dictates the feasibility of its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of **(4-methyl-1H-benzimidazol-2-yl)methanol**. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established principles of physical chemistry, data from structurally analogous benzimidazole derivatives, and theoretical frameworks such as Hansen Solubility Parameters (HSP) to build a robust predictive model of its solubility profile. Furthermore, this document outlines detailed, best-practice methodologies for the experimental determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

## Introduction: The Critical Role of Solubility

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The solubility of any active pharmaceutical ingredient (API) or intermediate, such as **(4-methyl-1H-benzimidazol-2-yl)methanol**, is a critical physicochemical parameter that influences every stage of the development pipeline. Poor solubility can lead to challenges in:

- Synthesis and Purification: Affecting reaction kinetics, product yield, and the efficiency of crystallization or chromatographic separation.
- Formulation: Limiting the choice of delivery vehicles and impacting the bioavailability of the final drug product.
- Biological Assays: Preventing the accurate determination of biological activity due to precipitation in assay media.

Understanding and predicting the solubility of **(4-methyl-1H-benzimidazol-2-yl)methanol** is therefore paramount for its successful application. This guide will delve into the molecular characteristics that govern its solubility and provide a predictive framework for its behavior in a range of common organic solvents.

## Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. **(4-methyl-1H-benzimidazol-2-yl)methanol** possesses a unique combination of functional groups that dictate its interactions with different solvents.

Key Structural Features:

- Benzimidazole Core: A bicyclic aromatic system containing two nitrogen atoms. This core is capable of hydrogen bonding (both as a donor and acceptor), pi-pi stacking, and dipole-dipole interactions.
- Methanol Group (-CH<sub>2</sub>OH): A primary alcohol group that is a strong hydrogen bond donor and acceptor, imparting polarity to the molecule.

- Methyl Group (-CH<sub>3</sub>): A non-polar alkyl group that contributes to van der Waals forces and can influence crystal packing.

The interplay of these features results in a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile.

Predicted Physicochemical Properties:

Property	Predicted Value/Characteristic	Source/Rationale
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	-
Molecular Weight	162.19 g/mol	<a href="#">[1]</a>
LogP	1.36	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area	48.9 Å <sup>2</sup>	<a href="#">[2]</a>

The positive LogP value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with polar solvents.

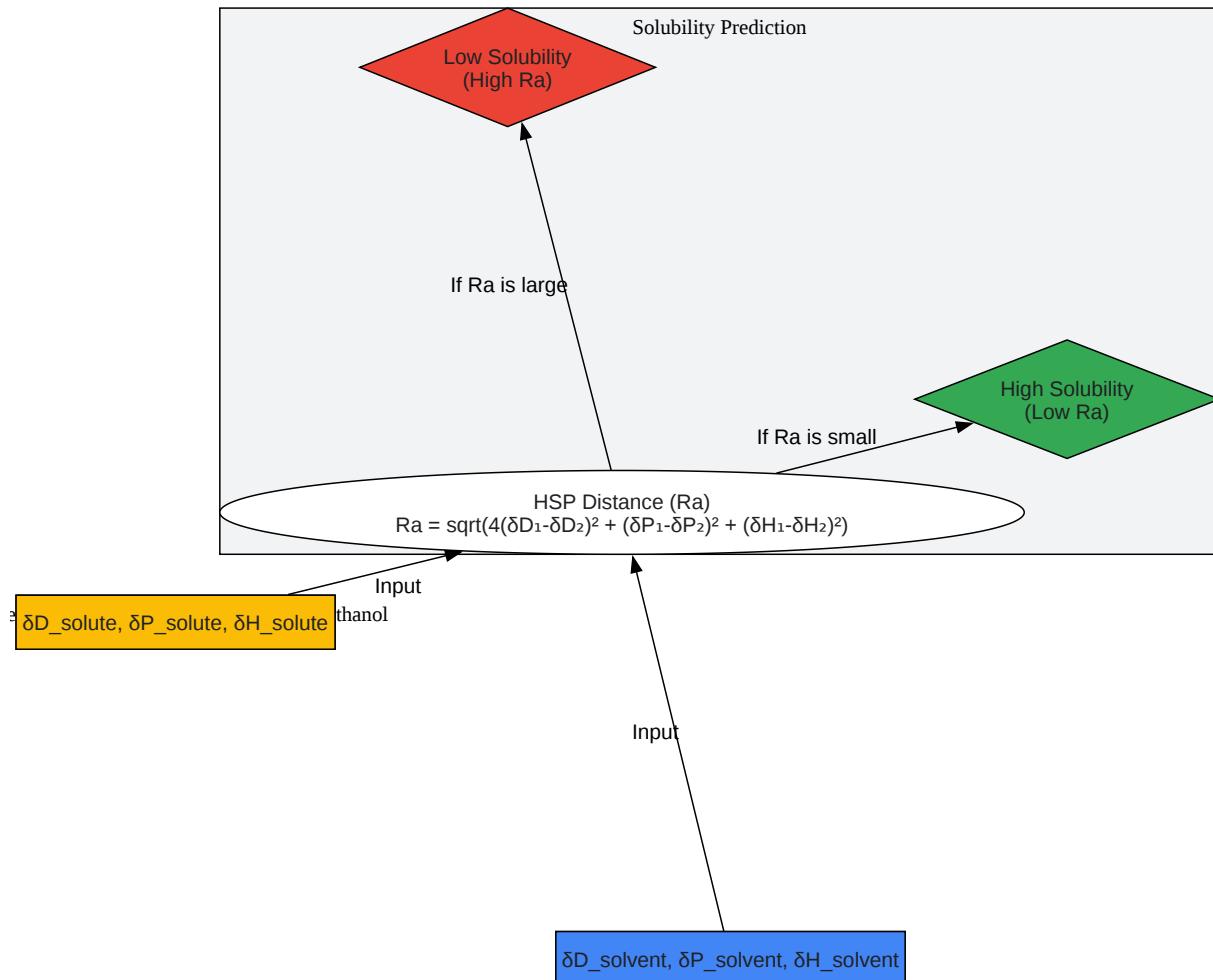
## Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "like dissolves like," we can employ Hansen Solubility Parameters (HSP).[\[3\]](#) HSP theory posits that the total cohesive energy of a substance can be divided into three components:

- $\delta D$  (Dispersion): Arising from van der Waals forces.
- $\delta P$  (Polar): Arising from dipole-dipole interactions.

- $\delta H$  (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.<sup>[4]</sup> While the specific HSP values for **(4-methyl-1H-benzimidazol-2-yl)methanol** are not published, we can estimate them based on its structure and known values for similar compounds.

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Caption: Hansen Solubility Parameter (HSP) distance calculation for predicting solubility.

## Predicted Solubility Profile

Based on the structural analysis and theoretical principles, we can predict the solubility of **(4-methyl-1H-benzimidazol-2-yl)methanol** in various classes of organic solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The hydroxyl and benzimidazole N-H groups can form strong hydrogen bonds with the alcohol solvents. Benzimidazoles are generally soluble in alcohols. <a href="#">[5]</a>
Polar Aprotic	DMSO, DMF, Acetonitrile	High to Moderate	These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the polar benzimidazole core. DMSO is known for its excellent solvating power for a wide range of organic compounds. <a href="#">[5]</a>
Ketones	Acetone	Moderate	Acetone's polarity allows for favorable interactions, though likely less effective than DMSO or alcohols.
Ethers	Tetrahydrofuran (THF)	Low to Moderate	THF has some polarity but is a weaker hydrogen bond acceptor than the aforementioned solvents.

Chlorinated	Dichloromethane (DCM)	Low	The solubility of benzimidazoles in chloroalkanes is generally very low. <sup>[6]</sup> <sup>[7]</sup>
Non-Polar	Toluene, Hexane	Very Low	The overall polarity of the molecule and its strong hydrogen bonding capabilities make it incompatible with non-polar solvents.

## Experimental Determination of Solubility: A Standard Protocol

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard.<sup>[5]</sup> This method measures the concentration of a solute in a saturated solution at a specific temperature.

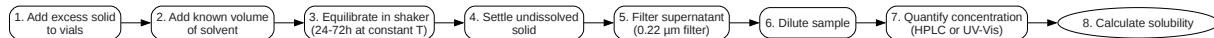
Materials and Equipment:

- **(4-methyl-1H-benzimidazol-2-yl)methanol (solid)**
- Selected organic solvents (high purity)
- Scintillation vials with screw caps
- Temperature-controlled orbital shaker
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

#### Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **(4-methyl-1H-benzimidazol-2-yl)methanol** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[5]
- Solvent Addition: Add a known volume of each organic solvent to the respective vials.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C and 37°C to simulate room temperature and physiological conditions). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[5] It is advisable to perform a time-to-equilibrium study by measuring the concentration at various time points until it remains constant.
- Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle.
- Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[5]
- Quantification:
  - Prepare a series of standard solutions of known concentrations of **(4-methyl-1H-benzimidazol-2-yl)methanol** in a suitable solvent.
  - Dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.
  - Analyze the diluted sample and standard solutions using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
- Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) from the measured concentration and the dilution factor.



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Caption: Experimental workflow for the shake-flask solubility determination method.

## Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **(4-methyl-1H-benzimidazol-2-yl)methanol** and the organic solvents used.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[8\]](#)[\[9\]](#)
- Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile organic solvents.[\[8\]](#)
- Material Safety Data Sheet (MSDS): Consult the MSDS for **(4-methyl-1H-benzimidazol-2-yl)methanol** and each solvent for specific handling, storage, and disposal information.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Incompatible Materials: Benzimidazoles may be incompatible with strong oxidizing agents.[\[11\]](#)

## Conclusion

While direct, quantitative solubility data for **(4-methyl-1H-benzimidazol-2-yl)methanol** in a wide array of organic solvents is not readily available in the public domain, a robust predictive framework can be established. Based on its molecular structure, which features both hydrogen-bonding polar groups and a less polar aromatic core, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, and highly soluble in polar aprotic solvents such as DMSO and DMF. Its solubility is expected to decrease significantly in less polar solvents like ethers and chlorinated hydrocarbons, with negligible solubility in non-polar aliphatic and aromatic hydrocarbons.

The experimental protocols detailed in this guide provide a clear and reliable pathway for researchers to determine the precise solubility of this compound, generating the critical data needed to advance its application in drug development and materials science.

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